molecular formula C17H20Cl2FNO2 B5289722 N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride

Cat. No.: B5289722
M. Wt: 360.2 g/mol
InChI Key: ORBOOLLETKEFNV-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride is a complex organic compound with a unique structure that combines various functional groups

Properties

IUPAC Name

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFNO2.ClH/c1-3-22-17-15(18)8-13(9-16(17)21-2)11-20-10-12-4-6-14(19)7-5-12;/h4-9,20H,3,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBOOLLETKEFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)CNCC2=CC=C(C=C2)F)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the phenylmethyl intermediate: This involves the reaction of 3-chloro-4-ethoxy-5-methoxybenzaldehyde with a suitable amine under acidic conditions to form the phenylmethyl intermediate.

    Introduction of the fluorophenyl group: The intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base to introduce the fluorophenyl group.

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Corresponding phenolic or quinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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